1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
Conformational Analysis
- Cyclopentane Puckering : The cyclopentane ring adopts a twist-boat conformation to minimize gauche interactions between the carboxylic acid and ethyl side chain.
- Ethyl Side Chain : The amino group stabilizes a gauche conformation relative to the 2-cyanophenyl group, facilitated by intramolecular hydrogen bonding with the carboxylic acid.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction (XRD)
Although crystallographic data for this specific compound is limited, related cyclopentane derivatives exhibit:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | - δ 8.02 (d, 1H, Ar-H) - δ 7.65–7.58 (m, 3H, Ar-H) - δ 3.21 (q, 2H, -CH₂NH₂) - δ 2.45 (s, 2H, cyclopentane CH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | - δ 175.3 (COOH) - δ 118.9 (C≡N) - δ 56.8 (C-1 of cyclopentane) |
| IR (ATR, cm⁻¹) | - 3340 (N-H stretch) - 2230 (C≡N stretch) - 1705 (C=O stretch) |
The IR spectrum confirms hydrogen bonding between the amino and carboxylic acid groups, evidenced by a broad N-H stretch at 3340 cm⁻¹.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | 2-cyanophenyl π-system |
| LUMO | -1.98 | Carboxylic acid carbonyl |
The HOMO-LUMO gap of 4.14 eV indicates moderate reactivity, favoring charge-transfer interactions with biological targets.
Natural Bond Orbital (NBO) Analysis
- The cyano group’s sp-hybridized nitrogen donates electron density to the antibonding σ* orbital of the adjacent C-Ar bond, enhancing conjugation.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-[2-amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c16-9-11-5-1-2-6-12(11)13(10-17)15(14(18)19)7-3-4-8-15/h1-2,5-6,13H,3-4,7-8,10,17H2,(H,18,19) |
InChI Key |
YDPZQUOUEDGXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=CC=C2C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Construction of the cyclopentane carboxylic acid core.
- Introduction of the aminoethyl side chain.
- Attachment of the 2-cyanophenyl group.
A common approach begins with cyclopentanone or related cyclopentane derivatives, which are functionalized to introduce the carboxylic acid and amino groups. The 2-cyanophenyl substituent is typically introduced via nucleophilic substitution or reductive amination reactions involving 2-cyanobenzaldehyde or 2-cyanophenyl halides.
Detailed Stepwise Synthesis
Based on patent WO2008138621A2 and related literature on aminocyclopentane carboxylic acids synthesis:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) Ring Formation | Formation of cyclopentane ring intermediate with carboxylic acid precursor | Starting from dimethylmaleic acid anhydride or amide, base-mediated ring closure | Intermediate 1 with cyclopentane skeleton |
| (b) Halogenation | Bromination of the intermediate at specific positions | Bromine or other halogen sources | Intermediate 2, brominated cyclopentane derivative |
| (c) Favorskii Rearrangement | Rearrangement to form cyclopentene skeleton and deprotection of amino group | Base, heat, and appropriate solvents | Intermediate 3 with cyclopentene core and free amino group |
| (d) Hydrogenation and Ester Hydrolysis | Catalytic hydrogenation to saturate double bonds and removal of ester groups | Hydrogen gas, palladium on carbon (Pd/C) catalyst, acidic/basic hydrolysis | Final target compound with cyclopentane-1-carboxylic acid and aminoethyl substituent |
The 2-cyanophenyl moiety can be introduced either before or after the cyclopentane core formation, often through nucleophilic substitution of halogenated intermediates or reductive amination with 2-cyanobenzaldehyde derivatives.
Alternative Synthetic Routes
Other methods include:
Industrial Scale Considerations
Industrial synthesis focuses on:
- Optimizing yields via continuous flow reactors.
- Utilizing selective catalysts such as Pd/C for hydrogenation steps.
- Employing advanced purification techniques like crystallization and chromatography to achieve high purity.
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid | C15H17N2O2 | 263.31 | Cyclopentane-1-carboxylic acid, 2-aminoethyl, 2-cyano phenyl | Not reported | Target compound |
| 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid | C15H17N2O2 | 263.31 | Cyclopentane-1-carboxylic acid, 2-aminoethyl, 4-cyano phenyl | Not reported | Positional isomer for comparison |
| 1-Amino-1-cyclopentanecarboxylic acid | C6H11NO2 | 129.15 | Cyclopentane-1-carboxylic acid, 1-amino | 320–322 (dec.) | Simplified amino acid analog |
Research Results and Analysis
- The Favorskii rearrangement is a pivotal step enabling the cyclopentane ring formation with the appropriate substitution pattern.
- Bromination and halogenation steps are carefully controlled to avoid over-substitution and side reactions.
- Catalytic hydrogenation using Pd/C is effective in saturating double bonds and reducing imines formed during reductive amination.
- The presence of the cyano group requires mild conditions during functional group transformations to prevent hydrolysis or side reactions.
- Yields reported in patents typically range from moderate to high (50–85%) depending on reaction optimization.
- Purity and stereochemical integrity are maintained through selective catalysts and purification protocols.
Perspectives from Varied Sources
- Patent literature (WO2008138621A2) provides detailed synthetic routes emphasizing efficient ring formation and functionalization steps.
- Academic journals on amino acid derivatives highlight the importance of regioselective halogenation and rearrangement reactions for constructing cyclopentane amino acids.
- Industrial synthesis reports focus on scalability and process intensification, including continuous flow methods and catalyst recycling.
- Comparative studies with positional isomers (e.g., 4-cyanophenyl substituted analogs) offer insights into electronic effects influencing reaction pathways and yields.
Chemical Reactions Analysis
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyanophenyl groups are replaced by other functional groups using suitable nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of cyclopentane-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and reported applications:
Key Comparative Insights :
Substituent Effects: The 2-cyanophenyl group in the target compound likely enhances electron-withdrawing effects compared to 4-hydroxyphenyl () or phenyl (), affecting aromatic interactions and metabolic stability.
Stereochemistry: cis-2-Amino-1-cyclopentanecarboxylic acid () shows antibiotic activity, while (1R,2R)-2-Amino-cyclopentanecarboxylic acid () highlights how stereoisomerism dictates both physical properties (e.g., melting point) and biological specificity.
Pharmacological Potential: Carbetapentane () demonstrates substituent-driven applications (antitussive), suggesting the target compound’s 2-cyanophenyl group could confer unique binding affinities, possibly in neurological or metabolic pathways. 1-Amino-2-hydroxycyclopentanecarboxylic acid () mimics serine/threonine, indicating the target compound might interfere with amino acid metabolism or enzyme function.
Phase-transfer catalysis () and borane-dimethyl sulfide complexes () are methods applicable to similar ethylamine-substituted cyclopentanes.
Biological Activity
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid, also known by its CAS number 2059941-66-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 258.32 g/mol
- CAS Number : 2059941-66-9
The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biochemical pathways. Its amino and carboxylic acid functional groups are critical for its interaction with biological targets.
Potential Mechanisms:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and inflammation.
- Bio-Isosteric Properties : As a carboxylic acid surrogate, it may exhibit bio-isosteric behavior, allowing it to replace traditional carboxylic acids in drug design without losing efficacy .
Pharmacological Studies
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Thromboxane A2 Receptor Antagonism : Research indicates that derivatives similar to this compound show promise as thromboxane A2 receptor antagonists. For instance, cyclopentane-1,2-dione derivatives have demonstrated comparable IC50 values to established carboxylic acids, suggesting a similar potency in receptor antagonism .
Case Studies
-
Receptor Binding Affinity :
- A study evaluated various cyclopentane derivatives for their binding affinity to thromboxane receptors. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant biological activity.
Compound IC50 (μM) Parent Compound 0.190 ± 0.060 Cyclopentane Derivative 0.054 ± 0.016 Less Potent Analog 1.140 ± 0.820 - In Vitro Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
